molecular formula C10H8NaO9S3 B1649826 Sodium naphthalene-1,3,5-trisulfonate CAS No. 10533-44-5

Sodium naphthalene-1,3,5-trisulfonate

Cat. No.: B1649826
CAS No.: 10533-44-5
M. Wt: 391.4
InChI Key: AVQDOLZYFJSAKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium naphthalene-1,3,5-trisulfonate typically involves the sulfonation of naphthalene. One common method includes reacting naphthalene with sulfur trioxide in an inert solvent at temperatures ranging from -40°C to +20°C. The resulting product is then treated with anhydrous sulfuric acid and oleum at temperatures between 60°C and 110°C .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by stirring trisodium 1,3,5-naphthalenetrisulfonate into a mixture of aqueous sodium hydroxide solution, sodium hydroxide pastilles, and calcium hydroxide. This mixture is then heated in a nickel autoclave to 280°C under autogenous pressure for 15 hours .

Chemical Reactions Analysis

Types of Reactions: Sodium naphthalene-1,3,5-trisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonated naphthalene derivatives, which are useful intermediates in the synthesis of dyes and other organic compounds .

Mechanism of Action

The mechanism of action of sodium naphthalene-1,3,5-trisulfonate involves its interaction with molecular targets such as fibroblast growth factor 1. It acts as an inhibitor, affecting the pathways involved in cell growth and differentiation . The compound’s sulfonate groups play a crucial role in its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Comparison: Sodium naphthalene-1,3,5-trisulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has a higher solubility in water and better thermal stability, making it more suitable for certain industrial applications .

Properties

IUPAC Name

trisodium;naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNVRCJXZWONQE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Na3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033191
Record name Sodium 1,3,5-naphthalenetrisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10533-44-5
Record name 1,3,5-Naphthalenetrisulfonic acid, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1,3,5-naphthalenetrisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium naphthalene-1,3,5-trisulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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